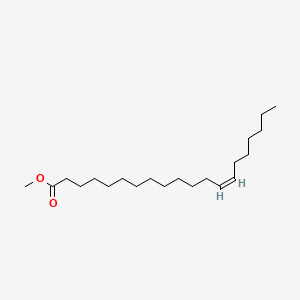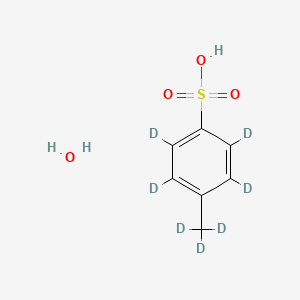
N-(1-Iodo-2,13-dioxo-6,9-dioxa-3,12-diazapentadecan-15-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-Iodo-2,13-dioxo-6,9-dioxa-3,12-diazapentadecan-15-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide” is a complex organic compound that features multiple functional groups, including an iodide, amide, and imidazolidinone. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-Iodo-2,13-dioxo-6,9-dioxa-3,12-diazapentadecan-15-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide” would likely involve multiple steps, including the formation of the imidazolidinone ring, the introduction of the iodide group, and the coupling of the various fragments. Typical reaction conditions might include:
Formation of the imidazolidinone ring: This could involve the cyclization of a diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the iodide group: This might be achieved through halogenation reactions using reagents such as iodine or iodide salts.
Coupling reactions: The final assembly of the compound could involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification processes: Utilizing techniques such as crystallization, chromatography, or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(1-Iodo-2,13-dioxo-6,9-dioxa-3,12-diazapentadecan-15-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide” could undergo various types of chemical reactions, including:
Oxidation and reduction: The iodide group could be oxidized to form different oxidation states, while the amide and imidazolidinone groups could participate in reduction reactions.
Substitution reactions: The iodide group could be substituted with other nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The amide bond could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the iodide group could yield iodate derivatives, while substitution reactions could produce a variety of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(1-Iodo-2,13-dioxo-6,9-dioxa-3,12-diazapentadecan-15-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide” could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its multiple functional groups might allow it to bind to specific targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. For example, it might exhibit antimicrobial, antiviral, or anticancer activities. Further studies would be needed to determine its efficacy and safety.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial processes.
Mechanism of Action
The mechanism of action of “N-(1-Iodo-2,13-dioxo-6,9-dioxa-3,12-diazapentadecan-15-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the surface of cells.
Disrupting cellular processes: Interfering with processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Iodo-3,14-dioxo-7,10-dioxa-4,13-diazapentadecan-16-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
- N-(1-Bromo-2,13-dioxo-6,9-dioxa-3,12-diazapentadecan-15-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
- N-(1-Chloro-2,13-dioxo-6,9-dioxa-3,12-diazapentadecan-15-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
Uniqueness
The uniqueness of “N-(1-Iodo-2,13-dioxo-6,9-dioxa-3,12-diazapentadecan-15-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide” lies in its specific combination of functional groups and the presence of the iodide atom. This combination might confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H38IN5O6 |
|---|---|
Molecular Weight |
583.5 g/mol |
IUPAC Name |
N-[3-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide |
InChI |
InChI=1S/C21H38IN5O6/c1-16-17(27-21(31)26-16)5-3-2-4-6-18(28)23-8-7-19(29)24-9-11-32-13-14-33-12-10-25-20(30)15-22/h16-17H,2-15H2,1H3,(H,23,28)(H,24,29)(H,25,30)(H2,26,27,31) |
InChI Key |
DBOWCCSTSCXTEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCC(=O)NCCOCCOCCNC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)



![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)




![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)


